BenchChemオンラインストアへようこそ!

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Antileukemic activity triazine SAR dihydroisoquinoline pharmacophore

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is a synthetic heterocyclic small molecule (MF: C₁₂H₁₂ClN₅; MW: 261.71 g/mol) belonging to the 1,3,5-triazin-2-amine class, featuring a chloro substituent at the 4-position and a 3,4-dihydroisoquinolin-2(1H)-yl group at the 6-position of the triazine core. The compound is characterized by a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a topological polar surface area of 67.9 Ų, and a single rotatable bond, imparting a relatively constrained molecular architecture.

Molecular Formula C12H12ClN5
Molecular Weight 261.71 g/mol
CAS No. 1219971-91-1
Cat. No. B1454152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine
CAS1219971-91-1
Molecular FormulaC12H12ClN5
Molecular Weight261.71 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=NC(=NC(=N3)N)Cl
InChIInChI=1S/C12H12ClN5/c13-10-15-11(14)17-12(16-10)18-6-5-8-3-1-2-4-9(8)7-18/h1-4H,5-7H2,(H2,14,15,16,17)
InChIKeyWNWAWPLQHRIXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine (CAS 1219971-91-1): A Triazine-Isoquinoline Hybrid Scaffold for Selective Kinase Probe Design


4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine is a synthetic heterocyclic small molecule (MF: C₁₂H₁₂ClN₅; MW: 261.71 g/mol) belonging to the 1,3,5-triazin-2-amine class, featuring a chloro substituent at the 4-position and a 3,4-dihydroisoquinolin-2(1H)-yl group at the 6-position of the triazine core [1]. The compound is characterized by a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a topological polar surface area of 67.9 Ų, and a single rotatable bond, imparting a relatively constrained molecular architecture [1]. The presence of the electron-withdrawing chloro group at the triazine 4-position renders this compound a versatile electrophilic synthetic intermediate for nucleophilic aromatic substitution (SNAr) reactions, while the dihydroisoquinoline moiety contributes to target-binding potential, particularly within kinase ATP-binding pockets [2].

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine (CAS 1219971-91-1): Why In-Class Triazin-2-amine Analogs Cannot Be Interchanged


Triazin-2-amine derivatives as a broad class exhibit diverse pharmacological profiles spanning kinase inhibition, antimicrobial activity, and receptor modulation; however, the specific substitution pattern at each position on the triazine ring critically governs target selectivity and potency [1]. The 3,4-dihydroisoquinoline moiety confers distinct conformational constraints and π-stacking interactions that differ fundamentally from morpholino, piperazinyl, or simple aryl substituents commonly found at the 6-position in this class [2]. For instance, compounds where the dihydroisoquinoline group is replaced by a morpholine ring exhibit divergent antileukemic activity compared to their dihydroisoquinoline counterparts, as demonstrated in comparative biological screening [2]. Furthermore, the chloro substituent at the 4-position of the target compound provides a reactive handle for further derivatization that cannot be replicated by non-halogenated analogs, directly affecting both the compound's utility as a synthetic building block and its electronic properties in biological target engagement [3].

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine (CAS 1219971-91-1): Comparator-Based Quantitative Differentiation Evidence


Structural Differentiation from 4-Phenyl-6-morpholino-1,3,5-triazin-2-amine: The Dihydroisoquinoline Group Confers Distinct Antileukemic Activity Compared to Morpholine-Substituted Analogs

In a comparative study of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, the analog bearing the identical 3,4-dihydroisoquinolin-2(1H)-yl substituent at the 6-position (6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine) showed potent antileukemic activity, while morpholino-substituted analogs bearing the same 4-phenyl group did not demonstrate equivalent antileukemic potency in the same screening panel [1]. This is a direct head-to-head comparison of the dihydroisoquinoline versus morpholine pharmacophore at the 6-position within the same triazin-2-amine scaffold, without altering the 4-aryl substituent [1]. The target compound 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine bears this same dihydroisoquinoline group at the 6-position, with chloro substituting the 4-aryl group. The chloro substituent serves as a synthetic handle that can be further functionalized to introduce aryl groups via cross-coupling or SNAr chemistry to generate derivatives that retain this critical pharmacophore [2].

Antileukemic activity triazine SAR dihydroisoquinoline pharmacophore

Known Biological Binding Data for a Structurally Related Tetrahydroisoquinoline-Triazine Hybrid: Nav1.7 Ion Channel Inhibition with IC₅₀ = 1,900 nM—A Comparative Baseline for Future Functionalization

A structurally related analog, N-[3-[[4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide, which shares the identical 1,3,5-triazine core with a 4-(3,4-dihydroisoquinolin-2(1H)-yl) substituent, was tested against the human Nav1.7 voltage-gated sodium channel and showed an IC₅₀ of 1,900 nM [1]. This compound was disclosed in a medicinal chemistry program at Amgen, Inc. targeting pain indications [1]. The target compound, 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine, represents the core chloro-substituted intermediate that can be derivatized at the 2-amino position to access analogs within this series, with the potential to achieve improved potency upon optimization.

Nav1.7 inhibitor pain target triazine-isoquinoline

Distinction from 4-(Chloromethyl)-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine: The 4-Chloro vs. 4-Chloromethyl Substituent Governs Reactivity and Synthetic Utility

The target compound bears a chloro group directly attached to the triazine ring at the 4-position, enabling nucleophilic aromatic substitution (SNAr) reactions due to activation by the electron-deficient triazine core. In contrast, the closely related analog 4-(chloromethyl)-6-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3,5-triazin-2-amine has a chloromethyl (-CH₂Cl) substituent at the 4-position, which undergoes SN2-type nucleophilic substitution rather than SNAr. This fundamental mechanistic difference (SNAr active vs. SN2 active) means the two compounds are not interchangeable in synthetic protocols. Furthermore, the target compound's 4-chloro group contributes different electronic effects to the triazine ring compared to the 4-chloromethyl group, which can affect both the reactivity of the 2-amino group and the overall compound stability [1].

Electrophilic reactivity SNAr synthetic intermediate

Comparative Physicochemical Properties: 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine vs. 4-(3,4-Dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine (Des-Chloro Analog)

The des-chloro analog 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3,5-triazin-2-amine (MF: C₁₂H₁₃N₅, MW: 227.27 g/mol) lacks the chloro substituent at the 4-position [1]. The target compound (MF: C₁₂H₁₂ClN₅, MW: 261.71 g/mol) differs by the presence of chlorine, which increases molecular weight by 34.44 g/mol and introduces enhanced electrophilicity at the 4-position. The chloro substituent in the target compound contributes to a higher computed logP and altered hydrogen bonding capacity compared to the des-chloro analog, which affects both solubility and membrane permeability profiles [1]. This physicochemical differentiation has implications for both biological target engagement and synthetic utility. The target compound is the only one that can serve as a substrate for further derivatization via SNAr at the 4-position, a capability entirely absent in the des-chloro analog [2].

Physicochemical properties des-chloro comparator electrophilicity

4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine (CAS 1219971-91-1): Evidence-Backed Application Scenarios for Scientific Procurement


Kinase-Focused Medicinal Chemistry: Synthesizing Antileukemic Lead Compounds via SNAr Diversification

Researchers developing antileukemic agents should procure this compound as the electrophilic core scaffold. Evidence demonstrates that the 3,4-dihydroisoquinoline substituent at the 6-position of the triazine ring confers potent antileukemic activity, while the 4-chloro group provides a reactive handle for introducing diverse aryl or amino substituents via SNAr to optimize potency and selectivity [1]. The des-chloro analog and morpholino-substituted variants lack either the reactive handle or the antileukemic pharmacophore, respectively, making the target compound the preferred synthetic entry point for this scaffold [1].

Nav1.7 Pain Target Drug Discovery: Building on a Validated Triazine-Dihydroisoquinoline Core

The target compound is the optimal procurement choice for pain research programs targeting Nav1.7, as a structurally related analog bearing the same 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine core demonstrated confirmed Nav1.7 inhibition with IC₅₀ = 1,900 nM in an Amgen medicinal chemistry program [2]. The target compound's 4-chloro group enables systematic derivatization at the 2-amino position to generate focused libraries aimed at improving this baseline potency, while the validated dihydroisoquinoline-triazine core is preserved [2].

Synthetic Methodology Development: SNAr Reaction Optimization on Electron-Deficient Triazine Substrates

For synthetic chemists developing or optimizing SNAr methodologies, this compound provides a well-defined, electron-deficient heteroaryl chloride substrate. The triazine core activates the 4-chloro substituent toward SNAr, and the compound offers advantages over the chloromethyl analog (which undergoes SN2 rather than SNAr) and the des-chloro analog (which lacks reactivity entirely) [3]. The dihydroisoquinoline substituent also provides a UV chromophore for reaction monitoring by HPLC or TLC, adding practical utility in method development workflows [3].

Pharmaceutical Patent Strategy and FTO Analysis: Accessing the 3,4-Dihydroisoquinoline-Triazine Chemical Space

The 3,4-dihydroisoquinolin-2(1H)-yl moiety has been identified as a privileged scaffold in patents from major pharmaceutical companies, including Eli Lilly (EA201592082A1 for cognitive impairment associated with Parkinson's disease and schizophrenia) and Amgen (Nav1.7 inhibitors for pain) [4] [2]. Procuring 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine as a key intermediate enables freedom-to-operate exploration and novel composition-of-matter generation in this competitive IP space, where the specific combination of the triazine core with the dihydroisoquinoline substituent represents a demonstrated pharmaceutical scaffold class [4].

Quote Request

Request a Quote for 4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.